molecular formula C26H31N3O5 B2480790 Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899983-84-7

Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B2480790
CAS No.: 899983-84-7
M. Wt: 465.55
InChI Key: RRSPXWIAXJNYAZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core linked to a piperidine ring via a spiro junction. Key structural elements include:

  • 4-Ethoxyphenyl substituent at position 2, contributing electron-donating effects.
  • 7-Methoxy group on the benzoxazine moiety, enhancing polarity.
  • Ethyl carboxylate at the piperidine nitrogen, influencing solubility and reactivity.

Properties

IUPAC Name

ethyl 2-(4-ethoxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5/c1-4-32-19-11-9-18(10-12-19)21-17-22-20-7-6-8-23(31-3)24(20)34-26(29(22)27-21)13-15-28(16-14-26)25(30)33-5-2/h6-12,22H,4-5,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSPXWIAXJNYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity based on the available literature, including case studies and research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that combines elements of piperidine and pyrazole, which are known for their diverse biological activities. The presence of ethoxy and methoxy groups contributes to its lipophilicity and may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of piperidine structures often exhibit significant antimicrobial properties. A study on related piperidine compounds demonstrated effective antibacterial activity against various pathogens, suggesting that similar mechanisms may apply to this compound .

2. Antitumor Activity

The spirocyclic nature of the compound is hypothesized to enhance its interaction with cellular targets involved in tumor growth. Compounds with similar structural motifs have been shown to inhibit cancer cell proliferation in vitro. For instance, spirocyclic compounds have been evaluated for their cytotoxic effects on various cancer cell lines, highlighting their potential as antitumor agents .

3. Neuroprotective Effects

Given the presence of the piperidine moiety, there is potential for neuroprotective properties. Piperidine derivatives have been explored for their effects on neurodegenerative diseases due to their ability to modulate neurotransmitter systems . this compound may exhibit similar effects through modulation of pathways involved in neuroprotection.

Case Studies

Several studies have investigated related compounds with similar structural features:

  • Antimicrobial Evaluation : A series of piperidine derivatives were synthesized and tested against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results in terms of antimicrobial efficacy .
  • Cytotoxicity Assays : Compounds structurally related to this compound were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell growth in some cases .

Data Summary

Biological Activity Related Findings Reference
AntimicrobialEffective against Xanthomonas and Ralstonia
AntitumorInhibition of cancer cell proliferation
NeuroprotectiveModulation of neurotransmitter systems

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to Ethyl 2-(4-ethoxyphenyl)-7-methoxy have demonstrated significant antitumor properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction via caspase activation.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that spiro compounds targeting the cell cycle showed promising results against breast cancer cell lines. The mechanism involved the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. Similar compounds have exhibited effectiveness against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro studies revealed that derivatives showed zone inhibition ranging from 12 mm to 31 mm against Staphylococcus aureus and Escherichia coli at various concentrations. This suggests potential as an antibacterial agent.

Anti-inflammatory Effects

Compounds featuring phenolic hydroxyl groups often exhibit anti-inflammatory properties. Ethyl 2-(4-ethoxyphenyl)-7-methoxy may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that the presence of electron-withdrawing groups enhances biological activity by increasing lipophilicity. This facilitates better membrane permeability and interaction with biological targets.

Structural FeatureEffect on Activity
Electron-withdrawing groups (e.g., chloro)Enhances lipophilicity and biological interaction
Methoxy groupIncreases solubility
Spiro structureContributes to diverse biological activities

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine] core but differ in substituents and peripheral rings:

Compound Name Substituents Core Structure Variation Key Properties
Target Compound 4-Ethoxyphenyl, 7-methoxy, ethyl ester Piperidine ring Likely moderate polarity due to ethoxy and methoxy groups; potential for enhanced bioavailability .
2′-(4-Chlorophenyl)-7′-methoxy-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] () 4-Chlorophenyl, 7-methoxy Cyclohexane ring instead of piperidine Higher lipophilicity (Cl substituent); reduced solubility in polar solvents .
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () 4-Ethoxyphenyl, 2-phenyl No piperidine ring Lower molecular weight; phenyl group may increase π-π stacking interactions .
Ethyl 6-chloro-5-(4-fluorophenyl)-10,10,2,6-tetraoxo-spiro derivative () 4-Fluorophenyl, Cl, multiple oxo groups Additional oxadiazocine ring High crystallinity (m.p. 216–217°C); polar functional groups enhance solubility in ethanol .
Key Observations:
  • Substituent Polarity : The ethoxy and methoxy groups in the target compound improve aqueous solubility compared to chloro or phenyl analogs () .
  • Core Structure Impact : The piperidine ring (vs. cyclohexane in ) introduces a basic nitrogen, enabling salt formation and modifying pharmacokinetics .

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